molecular formula C17H12FNO3 B3452003 [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid

[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid

Cat. No.: B3452003
M. Wt: 297.28 g/mol
InChI Key: NHASAGPGXQZQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid is a useful research compound. Its molecular formula is C17H12FNO3 and its molecular weight is 297.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.08012141 g/mol and the complexity rating of the compound is 442. The solubility of this chemical has been described as 44.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity in Synthesis

Rao et al. (2019) explored the catalytic activity of nickel ferrite nanoparticles in the synthesis of various indole derivatives, including those related to [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid. These compounds demonstrated antioxidant and antimicrobial activities, showcasing their potential in biological applications (Rao, N. Rao, Parvatamma, Devi, & Naidu, 2019).

Synthesis of 2-Arylindole Carboxylic Amides

Kuethe & Beutner (2009) reported on the synthesis of 2‐Arylindole‐4‐Carboxylic Amides, which includes compounds structurally similar to this compound. This research contributes to the understanding of the chemical properties and potential applications of such compounds in various fields (Kuethe & Beutner, 2009).

Fluoroacetylation of Indoles

Yao et al. (2016) developed a protocol for the fluoroacetylation of indoles, using fluorinated acetic acids. This method, relevant to the synthesis of compounds like this compound, is important for creating diverse fluoromethyl indol-3-yl ketones, potentially useful in pharmaceutical and chemical industries (Yao, Ren, Wang, & Guan, 2016).

Synthesis and Biological Evaluation

Rubab et al. (2017) engaged in the synthesis and biological evaluation of indole derivatives, starting from 2-(1H-Indol-3-yl)acetic acid. This research highlights the potential of these compounds, including those related to this compound, in developing new therapeutic agents with antimicrobial and anti-inflammatory properties (Rubab, Abbasi, Rehman, Siddiqui, Shah, Ashraf, Ain, Ahmad, Lodhi, Ghufran, Shahid, & Fatima, 2017).

Photophysical Studies of Fluorescent Indole Derivatives

Pereira et al. (2010) conducted studies on new fluorescent indole derivatives, synthesized from β-brominated dehydroamino acids and arylboronic acids. These compounds, including those related to this compound, have been identified as promising candidates for fluorescent probes due to their high fluorescence quantum yields and solvent sensitivity, indicating potential applications in bioimaging and diagnostics (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

Functionalized 2‐Hydrazinobenzothiazole with Indole Derivatives

Badahdah, Hamid, and Noureddin (2015) explored the synthesis of functionalized 2‐hydrazinobenzothiazole with indole derivatives, including those structurally similar to this compound. Their research demonstrated antimicrobial and antiviral activities of these compounds, suggesting their potential use in developing new therapeutic agents (Badahdah, Hamid, & Noureddin, 2015).

Discovery of Highly Potent Aldose Reductase Inhibitors

Van Zandt et al. (2005) discovered a series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors, including compounds related to this compound. These compounds, particularly lidorestat, have shown potential in treating chronic diabetic complications, indicating the importance of such compounds in medical research and pharmaceutical development (Van Zandt, Jones, Gunn, Geraci, Jones, Sawicki, Sredy, Jacot, Dicioccio, Petrova, Mitschler, & Podjarny, 2005).

Properties

IUPAC Name

2-[3-(2-fluorobenzoyl)indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-14-7-3-1-6-12(14)17(22)13-9-19(10-16(20)21)15-8-4-2-5-11(13)15/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHASAGPGXQZQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.